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Compound of Interest

Compound Name: 5-Phenylmorpholin-3-one

Cat. No.: B1289996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of phenmetrazine analogs concerning their interaction with the monoamine transporters
for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Phenmetrazine and its
derivatives are a class of psychostimulants, and understanding their SAR is crucial for the
development of novel therapeutics and for comprehending the pharmacology of emerging
psychoactive substances. This document summarizes quantitative data on the functional
activity of these analogs, details the experimental protocols for their evaluation, and presents
visualizations to illustrate key concepts.

Core Structure and Chemical Space

Phenmetrazine (3-methyl-2-phenylmorpholine) is a synthetic amphetamine derivative where
the terminal amine is incorporated into a morpholine ring. This rigid structure has been a
scaffold for numerous analogs, with modifications primarily focused on the phenyl ring and the
morpholine ring. These modifications significantly influence the potency and selectivity of the
compounds for the monoamine transporters.

Figure 1: Core structure of phenmetrazine and key substitution points.
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Quantitative Data on Monoamine Transporter

Activity

The primary mechanism of action of phenmetrazine analogs is the inhibition of monoamine

reuptake and/or the promotion of monoamine release via DAT, NET, and SERT. The following

tables summarize the in vitro functional potencies (IC50 for uptake inhibition and EC50 for

release) of various phenmetrazine analogs.

Phenyl-Substituted Phenmetrazine Analogs

Substitutions on the phenyl ring have a profound impact on the activity and selectivity of

phenmetrazine analogs.

Table 1: Uptake Inhibition (IC50, uM) of Phenyl-Substituted Phenmetrazine Analogs

Substitutio DAT IC50 NET IC50 SERT IC50
Compound Reference
n (uM) ("L (uM)
Phenmetrazin )
Unsubstituted 1.93-2.5 12-52 >80
e
2-FPM 2-Fluoro <25 <25 >80
3-FPM 3-Fluoro <25 <25 >80
4-FPM 4-Fluoro <25 <25 >80
Low uM
2-MPM 2-Methyl 6.74 12-52
range
Substantially Substantially
3-MPM 3-Methyl 1.2-52
weaker weaker
Low pM
4-MPM 4-Methyl 1.93 12-52
range

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Table 2: Monoamine Release (EC50, nM) of Phenyl-Substituted Phenmetrazine Analogs
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Substitutio DAT EC50 NET EC50 SERT EC50

Compound Reference
n (nM) (nM) (nM)

Phenmetrazin ) Inactive/Wea
Unsubstituted 131 50

e k

2-FPM 2-Fluoro Potent Potent Weak

3-FPM 3-Fluoro Potent Potent Weak

4-FPM 4-Fluoro Potent Potent Weak

4-MPM 4-Methyl - - 86

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Structure-Activity Relationship Insights

Analysis of the available data reveals several key SAR trends for phenmetrazine analogs:

o Unsubstituted Phenmetrazine: Exhibits potent dopamine and norepinephrine releasing
activity with weak effects at the serotonin transporter.

e Phenyl Ring Substitution:

o Fluorination: The position of the fluorine atom on the phenyl ring does not dramatically
alter the high potency for DAT and NET inhibition. However, all fluorinated analogs remain
weak at SERT.

o Methylation:

» The position of the methyl group significantly impacts activity. 4-MPM is a potent DAT
uptake inhibitor, comparable to phenmetrazine, while 2-MPM is less potent and 3-MPM
is substantially weaker.

= Notably, 4-MPM displays significantly increased potency at SERT compared to
phenmetrazine and other methyl-isomers, suggesting that substitution at the 4-position
of the phenyl ring can shift the selectivity profile towards serotonin. 4-MPM may have
entactogen-like properties, similar to MDMA.
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e Mechanism of Action: Phenmetrazine and its active analogs generally act as substrate-type
releasers at DAT and NET. The fluorinated analogs have also been confirmed to be
monoamine releasers.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the
activity of phenmetrazine analogs at monoamine transporters.

Synaptosome Preparation from Rat Brain

This protocol outlines the preparation of synaptosomes, which are resealed nerve terminals
that retain functional monoamine transporters.

Materials:

Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

Centrifuge

Dounce homogenizer

Procedure:

Dissect the desired brain region on ice.
e Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

o Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei
and cell debris.

o Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes) to
pellet the crude synaptosomal fraction.

e Resuspend the synaptosomal pellet in an appropriate assay buffer.
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Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled
monoamine into synaptosomes.

Materials:

e Prepared synaptosomes

o Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

» Radiolabeled monoamine ([3H]dopamine, [*H]norepinephrine, or [3H]serotonin)
o Test compounds (phenmetrazine analogs)

 Scintillation fluid and counter

o Glass fiber filters

Procedure:

Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.
« Initiate uptake by adding the radiolabeled monoamine.
¢ Incubate for a short period (e.g., 5-10 minutes) at 37°C.

o Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with
ice-cold buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the IC50 value, which is the concentration of the test compound that inhibits 50%
of the specific uptake.

Monoamine Release Assay

This assay determines if a compound
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 To cite this document: BenchChem. [The Structure-Activity Relationship of Phenmetrazine
Analogs: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289996#structure-activity-relationship-of-
phenmetrazine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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